![molecular formula C20H27N5O2 B2732287 2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide CAS No. 1241517-38-3](/img/structure/B2732287.png)
2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide
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Description
2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C20H27N5O2 and its molecular weight is 369.469. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- Antimicrobial and Antitumor Activities : A study by Patel et al. (2012) presents the synthesis and pharmacological evaluations of novel triazines with similar structural features, showing potential as antimicrobial and antimycobacterial agents. These compounds were tested against various bacteria and fungi, with some showing significant activity, highlighting the structural versatility of such compounds for developing potential therapeutic agents (Patel, R. V., Kumari, P., Rajani, D., & Chikhalia, K., 2012).
- Cognitive Enhancement : Fox et al. (2003) explored two novel and selective H3 receptor antagonists with improved safety indices, showing efficacy in enhancing cognition in vivo, potentially offering advantages over existing H3R antagonists. This research underscores the relevance of structural modifications in optimizing therapeutic benefits and safety profiles of compounds (Fox, G. B., Pan, J., Radek, R. J., Lewis, A. M., Bitner, R. S., Esbenshade, T. A., Faghih, R., Bennani, Y. L., Williams, M., Yao, B. B., Decker, M. W., & Hancock, A. A., 2003).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research by Bialy and Gouda (2011) involved the synthesis of new benzothiophenes through cyanoacylation, leading to compounds with promising antioxidant activities. This study exemplifies the potential of structurally related compounds in addressing antimicrobial resistance and oxidative stress (Bialy, S. A., & Gouda, M. A., 2011).
Potential Therapeutic Applications
- Antiviral and Antihistaminic Properties : Al-Masoudi et al. (2007) synthesized derivatives targeting non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity, illustrating the chemical versatility of such compounds for antiviral therapies. Additionally, Sharma and Hamelin (2003) reviewed the metabolic and pharmacokinetic fate of classic histamine H1 receptor antagonists, providing insights into drug interactions and the metabolic pathways of antihistamines, which could inform the development of safer and more effective therapeutics (Al-Masoudi, N., Al-Soud, Y. A., De Clercq, E., & Pannecouque, C., 2007); (Sharma, A., & Hamelin, B. A., 2003).
properties
IUPAC Name |
2-[4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-20(15-21,16-7-8-16)23-19(27)14-25-11-9-24(10-12-25)13-18(26)22-17-5-3-2-4-6-17/h2-6,16H,7-14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOHERIDRXIJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1-cyclopropylethyl)-2-{4-[(phenylcarbamoyl)methyl]piperazin-1-YL}acetamide |
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